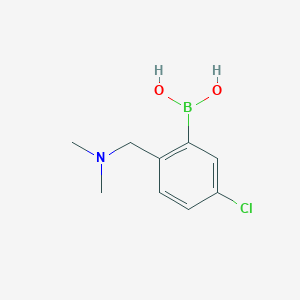

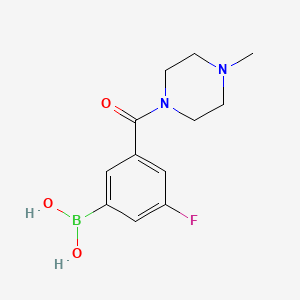

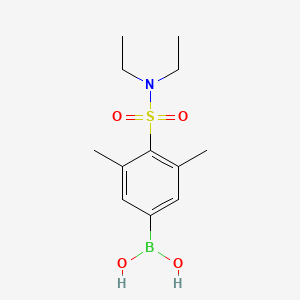

![molecular formula C9H8N6O3 B1408956 Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1858256-78-6](/img/structure/B1408956.png)

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

説明

Pyrazolo[1,5-a]pyrimidine derivatives, which “Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate” is a part of, are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds showed promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the IR spectrum of a similar compound was analyzed .科学的研究の応用

Regioselective Synthesis : Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is involved in the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. For instance, Miha Drev et al. (2014) explored the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides starting from this compound. They highlighted its versatility in creating various derivatives through reactions with different agents like POCl3 and Pd-catalysts (Drev et al., 2014).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines : Bruni et al. (1994) utilized derivatives of Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These were achieved through reactions with ammonium acetate and ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).

Cyclisation and Isomerisation Studies : Goryaeva et al. (2009) investigated the cyclisation of compounds related to Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. They explored the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines and their subsequent isomerisation in solutions, highlighting the compound's role in complex chemical transformations (Goryaeva et al., 2009).

Antimicrobial Activity : Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, originating from similar compounds, to test for antimicrobial activity. This demonstrates the potential use of these compounds in pharmaceutical applications (Gein et al., 2009).

作用機序

Target of Action

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have been reported to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have been shown to interact with several targets, such as the cystic fibrosis transmembrane conductance regulator (CFTR), a major chloride channel that stimulates fluid secretion in the ocular surface . They also have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have been shown to exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . They also interact favorably with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of ER stress and the NF-kB inflammatory pathway can lead to neuroprotective and anti-inflammatory effects . The compound’s ability to inhibit NO and TNF-α production can also impact the inflammatory response .

Pharmacokinetics

Similar compounds have been reported to be well distributed in target tissues with minimal systemic exposure

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. It has been reported that similar compounds can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects.

将来の方向性

特性

IUPAC Name |

methyl 5-(azidomethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O3/c1-18-9(17)6-4-12-15-7(16)2-5(3-11-14-10)13-8(6)15/h2,4,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLOKIZVKZCOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

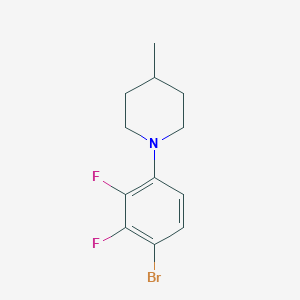

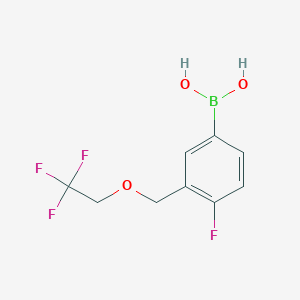

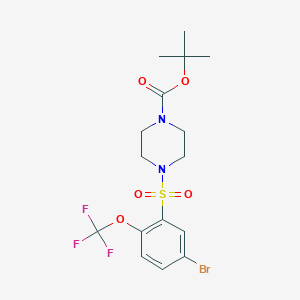

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)